molecular formula C11H7ClOS B1304818 2-(Thiophen-2-yl)benzoyl chloride CAS No. 97677-81-1

2-(Thiophen-2-yl)benzoyl chloride

Cat. No. B1304818
CAS RN: 97677-81-1
M. Wt: 222.69 g/mol
InChI Key: JVOVWZAGQKKACR-UHFFFAOYSA-N
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Description

The compound "2-(Thiophen-2-yl)benzoyl chloride" is a chemical that can be associated with various research areas, including the synthesis of antiestrogens, photochromic systems, and multi-component synthesis of bifurans and furans. It is structurally related to benzoyl chloride derivatives with a thiophene ring, which are often used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of related compounds often involves Friedel-Crafts aroylation, where a benzoyl chloride with a basic side-chain is reacted with an O-protected thiophene derivative, followed by deprotection to yield the final product . Another synthesis route for thiophene-containing compounds includes the Wittig-Horner reaction, hydrolysis, and hydrogenation steps . Multi-component reactions involving thiophene-2-carbonyl chloride, isocyanides, and dial

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Benzo[b]thiophenes : 2-(Thiophen-2-yl)benzoyl chloride is used in the synthesis of benzo[b]thiophenes via a sulfanylation–acylation process. This compound reacts with various C─H acids, like β-diketones, β-keto- and β-cyanoesters, to form thiophene rings (Młochowski & Potaczek, 2009).
  • Antiestrogen Properties : Studies have shown its use in the synthesis of antiestrogen compounds. It involves Friedel-Crafts aroylation to create 3-aroyl-2-arylbenzo[b]thiophene derivatives (Jones et al., 1984).
  • Synthesis of Benzamides : It's also used in the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibit moderate to high anticancer activity (Ravinaik et al., 2021).
  • Synthesis of Ethylbenzoic Acids : This compound facilitates the synthesis of 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid via the Wittig-Horner reaction (Chen Fen-er, 2012).

Material Science and Polymer Chemistry

  • Polymer Synthesis : It's utilized in the creation of hybrid polymers with thiophenylanilino and furanylanilino backbones. These polymers are interesting for their electroactive properties and potential in materials science (Baldwin et al., 2008).

Anticancer Research

  • Anticancer Agents Synthesis : 2-(Thiophen-2-yl)benzoyl chloride is involved in synthesizing compounds with potential as anticancer agents. This includes research on the synthesis of substituted benzamides and benzenesulfonamides showing significant cytotoxicity against various cancer cell lines (Farah et al., 2011).

Additional Applications

  • Benzimidazole-based Compounds : It's used to develop benzimidazole thiourea derivatives with potential in elastase inhibition, antioxidant activities, and DNA binding capabilities for various biological applications (Arshad et al., 2020).
  • Synthesis of Diazepines : The compound is instrumental in synthesizing diazepines derivatives, which have shown significance in spectral characterization and crystal structure studies (Ahumada et al., 2016).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-thiophen-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOVWZAGQKKACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383777
Record name 2-(Thiophen-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)benzoyl chloride

CAS RN

97677-81-1
Record name 2-(Thiophen-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophen-2-yl-benzoyl chloride
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